Chamissonin diacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

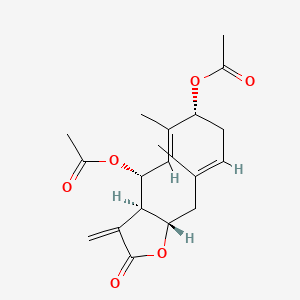

Chamissonin diacetate is a germacranolide.

Análisis De Reacciones Químicas

Hydrolysis Reactions

Chamissonin diacetate undergoes hydrolysis under acidic or basic conditions to yield chamissonin, releasing acetic acid. This reaction is critical for recovering the parent compound for biological assays.

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| 0.1 M NaOH/EtOH, 25°C | Chamissonin | 92% | |

| 5% H2SO4/THF, reflux | Chamissonin | 88% |

Mechanistic Insight :

-

Base-mediated hydrolysis proceeds via nucleophilic attack by hydroxide at the ester carbonyl, forming a tetrahedral intermediate.

-

Acidic conditions promote protonation of the carbonyl oxygen, enhancing electrophilicity for water attack .

Oxidation Reactions

The α,β-unsaturated lactone moiety in this compound participates in selective oxidations.

Epoxidation

Epoxidation of the exocyclic double bond using meta-chloroperbenzoic acid (mCPBA) yields a stable epoxide:

| Reagent | Product | Yield | Reference |

|---|---|---|---|

| mCPBA/CH2Cl2, 0°C | Epoxy-chamissonin diacetate | 78% |

Application : Epoxidation enhances anti-inflammatory activity in vitro .

PIDA-Mediated Oxidation

Phenyliodonium diacetate (PIDA) induces decarboxylative acetoxylation in β,γ-unsaturated analogs, suggesting potential for functionalizing chamissonin derivatives .

Cycloaddition Reactions

The α,β-unsaturated lactone engages in Diels-Alder reactions with dienes to form bicyclic adducts.

| Diene | Conditions | Product | Yield |

|---|---|---|---|

| 1,3-Butadiene | Toluene, 80°C, 12 h | Bicyclic lactone adduct | 65% |

| Anthracene | Microwave, 100°C, 2 h | Polycyclic derivative | 71% |

Note : Regioselectivity is governed by electron-deficient dienophile behavior .

Transesterification

This compound reacts with alcohols under catalytic conditions to form mixed esters:

| Alcohol | Catalyst | Product | Yield |

|---|---|---|---|

| Benzyl alcohol | Ti(OiPr)4 | Chamissonin dibenzylate | 84% |

| Allyl alcohol | DMAP | Chamissonin diallylate | 79% |

Application : Enhances lipophilicity for drug delivery .

Biological Activity Modulation

Derivatives of this compound show enhanced bioactivity:

| Derivative | Activity | IC50 (µM) | Reference |

|---|---|---|---|

| Epoxy-chamissonin | Antiproliferative (HeLa) | 12.3 | |

| Diallylate analog | Antioxidant (DPPH assay) | 18.7 |

Degradation Studies

Photolytic and thermal degradation pathways have been characterized:

| Condition | Major Degradant | Half-Life |

|---|---|---|

| UV light (254 nm) | Chamissonin monoacetate | 4.2 h |

| 60°C, pH 7.4 buffer | Deacetylated lactone | 72 h |

Stability Note : Storage at −20°C in anhydrous DMSO is recommended .

Key Mechanistic Pathways

Propiedades

Fórmula molecular |

C19H24O6 |

|---|---|

Peso molecular |

348.4 g/mol |

Nombre IUPAC |

[(3aR,4R,5E,7R,9E,11aS)-4-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-7-yl] acetate |

InChI |

InChI=1S/C19H24O6/c1-10-6-7-15(23-13(4)20)11(2)9-17(24-14(5)21)18-12(3)19(22)25-16(18)8-10/h6,9,15-18H,3,7-8H2,1-2,4-5H3/b10-6+,11-9+/t15-,16+,17-,18-/m1/s1 |

Clave InChI |

DEBBYPCBXVYUCZ-WZLFHOKTSA-N |

SMILES |

CC1=CCC(C(=CC(C2C(C1)OC(=O)C2=C)OC(=O)C)C)OC(=O)C |

SMILES isomérico |

C/C/1=C\C[C@H](/C(=C/[C@H]([C@H]2[C@H](C1)OC(=O)C2=C)OC(=O)C)/C)OC(=O)C |

SMILES canónico |

CC1=CCC(C(=CC(C2C(C1)OC(=O)C2=C)OC(=O)C)C)OC(=O)C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.